1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea
Description
Properties
IUPAC Name |
1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(3-methylsulfanylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7OS/c1-22(2)14-19-13(20-15(21-14)23(3)4)10-17-16(24)18-11-7-6-8-12(9-11)25-5/h6-9H,10H2,1-5H3,(H2,17,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAJCBIQOCIDGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=CC(=CC=C2)SC)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry and agricultural science due to its unique structural properties and biological activities. This article will explore the biological activity of this compound, including its interactions with various molecular targets, pharmacological properties, and potential applications.
Chemical Structure and Properties
The compound features a triazine ring substituted with dimethylamino groups and a phenylurea moiety. Its molecular formula is with a molecular weight of approximately 343.435 g/mol. The structural characteristics allow for diverse interactions with biological targets.
The biological activity of 1-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can result in the inhibition or activation of various enzymatic pathways, which is crucial for therapeutic applications.
Pharmacological Properties
Research indicates that compounds with similar structures often exhibit significant pharmacological properties. For instance:
- Anticancer Activity : Studies have shown that triazine derivatives can inhibit thioredoxin reductase (TrxR), an important target in cancer therapy. Compounds exhibiting this activity can lead to selective antitumor effects by disrupting cellular redox balance .
- Urease Inhibition : The compound has been explored for its urease inhibitory activity. Urease inhibitors are valuable in treating conditions like kidney stones and infections caused by urease-producing bacteria. In vitro studies have shown promising results where related compounds demonstrated IC50 values comparable to standard inhibitors .
Case Studies
- Antitumor Activity : A study evaluated the triazine derivatives' effects on various cancer cell lines. The results indicated that certain derivatives exhibited potent antitumor activities through the inhibition of TrxR and other pathways critical for cancer cell survival .
- Urease Inhibition : Another research focused on synthesizing bis-Schiff base derivatives as urease inhibitors. The study highlighted the structure-activity relationship (SAR) where modifications led to enhanced inhibitory effects against urease enzymes .
Comparative Analysis of Similar Compounds
The following table summarizes notable compounds structurally related to 1-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea and their biological activities:
| Compound Name | Structure | Notable Features | Biological Activity |
|---|---|---|---|
| 4,6-Bis(dimethylamino)-1,3,5-triazine | Triazine ring with dimethylamine groups | Intermediate for synthesis | Anticancer properties |
| 3-(dimethylamino)benzamide | Benzamide structure | Common amide functionality | Urease inhibition |
| N-(4,6-dimethylamino-1,3,5-triazin-2-yl)-3-aminobenzamide | Similar triazine and amide structure | Potentially different biological activity | Antimicrobial effects |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazine Cores
A comparative analysis of key structural and functional properties is provided below:
Key Comparative Insights
Triazine Substituents: Dimethylamino groups (target compound) vs. morpholino groups (Gedatolisib): Dimethylamino groups are stronger electron donors, enhancing triazine reactivity and basicity, whereas morpholino substituents improve aqueous solubility and reduce metabolic instability . Methylthio group vs. fluorinated/alkyl groups: The -SMe group in the target compound offers moderate lipophilicity, balancing solubility and membrane permeability. Fluorinated analogs (e.g., 2,4-difluorophenyl) exhibit higher metabolic stability due to fluorine’s electronegativity .
Pharmacokinetic Profiles: Gedatolisib’s dimorpholino triazine and piperidinyl carbonyl groups enable IV formulation but confer instability in plasma (e.g., terminal N-oxidation and demethylation) . In contrast, the target compound’s dimethylamino groups may reduce susceptibility to such degradation but could increase basicity-related toxicity.
Biological Activity: Gedatolisib’s morpholino groups target PI3K/MTOR pathways with nanomolar potency, while dimethylamino-substituted triazines (e.g., the target compound) may exhibit divergent kinase selectivity due to altered electronic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
